molecular formula C23H23N5O B4161783 N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B4161783
M. Wt: 385.5 g/mol
InChI Key: XIYVGKJQWKVZRJ-UHFFFAOYSA-N
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Description

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, a pyrazole ring, and a pyridine moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazole and pyridine rings. Common reagents used in these reactions include:

    Quinoline derivatives: Starting materials for the quinoline core.

    Pyrazole derivatives: Used to introduce the pyrazole ring.

    Pyridine derivatives: For the incorporation of the pyridine moiety.

The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-pyrazol-4-yl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide: Lacks the dimethyl substitution on the pyrazole ring.

    N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The unique combination of the quinoline, pyrazole, and pyridine rings in N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-14-5-6-21-18(11-14)19(12-22(27-21)17-7-9-24-10-8-17)23(29)26-15(2)20-13-25-28(4)16(20)3/h5-13,15H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYVGKJQWKVZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC(C)C3=C(N(N=C3)C)C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide

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